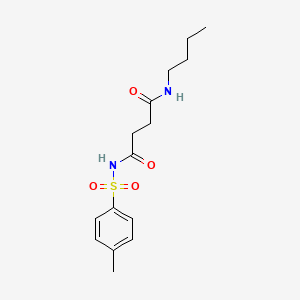
N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is an organic compound that features a butyl group and a 4-methylbenzene-1-sulfonyl group attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide typically involves the following steps:
Formation of the Butylamine Intermediate: Butylamine is prepared by the reaction of butyl chloride with ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N~1~-Butyl-N~4~-(4-chlorobenzene-1-sulfonyl)butanediamide
- N~1~-Butyl-N~4~-(4-nitrobenzene-1-sulfonyl)butanediamide
- N~1~-Butyl-N~4~-(4-methoxybenzene-1-sulfonyl)butanediamide
Uniqueness
N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
104816-51-5 |
|---|---|
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-butyl-N'-(4-methylphenyl)sulfonylbutanediamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-4-11-16-14(18)9-10-15(19)17-22(20,21)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
GNIVYKXOFUMWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















